molecular formula C12H20O B040181 (3E,6E)-dodeca-3,6-dienal CAS No. 115422-60-1

(3E,6E)-dodeca-3,6-dienal

Cat. No.: B040181
CAS No.: 115422-60-1
M. Wt: 180.29 g/mol
InChI Key: KPYAJCQYTVRFPU-UHFFFAOYSA-N
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Description

(3E,6E)-dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in its carbon chain. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and plant extracts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6E)-dodeca-3,6-dienal typically involves the use of starting materials such as dodeca-3,6-diene. One common method includes the oxidation of dodeca-3,6-diene using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to yield the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

(3E,6E)-dodeca-3,6-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, dodeca-3,6-dienol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Dodeca-3,6-dienoic acid.

    Reduction: Dodeca-3,6-dienol.

    Substitution: 3,6-dibromo-dodecane.

Scientific Research Applications

(3E,6E)-dodeca-3,6-dienal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3E,6E)-dodeca-3,6-dienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s double bonds also allow it to participate in various addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3E,6E)-dodeca-3,6-diene: Similar in structure but lacks the aldehyde group.

    (E,E)-α-farnesene: A sesquiterpene with similar double bond configuration but different functional groups.

    (3E,6E,9E)-dodecatrienal: Contains an additional double bond compared to (3E,6E)-dodeca-3,6-dienal.

Uniqueness

This compound is unique due to its specific combination of conjugated double bonds and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(3E,6E)-dodeca-3,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYAJCQYTVRFPU-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115422-60-1
Record name 3,6-Dodecadienal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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